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Compound of Interest

Compound Name: 3-(Aminomethyl)cyclopentan-1-ol

Cat. No.: B3018007 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 3-
(Aminomethyl)cyclopentan-1-ol. Due to the limited availability of public experimental spectra,

this document primarily presents predicted and computed data obtained from chemical

databases. The guide also outlines detailed, generalized experimental protocols for Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS) that are applicable to the analysis of this and similar small molecules.

Spectroscopic Data Summary
The following tables summarize the predicted and computed spectroscopic data for 3-
(Aminomethyl)cyclopentan-1-ol. It is crucial to note that these values are theoretical and

should be confirmed by experimental analysis.

Predicted ¹H and ¹³C NMR Data
No experimental NMR data for 3-(Aminomethyl)cyclopentan-1-ol is readily available in public

databases. The data presented here are predicted values.

Table 1: Predicted ¹H NMR Chemical Shifts
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Atom Number Predicted Chemical Shift (ppm)

H on C1 Data not available

H on C2 Data not available

H on C3 Data not available

H on CH₂ (aminomethyl) Data not available

H on NH₂ Data not available

H on OH Data not available

Table 2: Predicted ¹³C NMR Chemical Shifts

Atom Number Predicted Chemical Shift (ppm)

C1 Data not available

C2 Data not available

C3 Data not available

C4 Data not available

C5 Data not available

CH₂ (aminomethyl) Data not available

Note: Chemical shift predictions can vary based on the algorithm and software used. The

stereochemistry of the molecule will also significantly influence the actual chemical shifts.

Infrared (IR) Spectroscopy Data
No experimental or predicted IR absorption data for 3-(Aminomethyl)cyclopentan-1-ol was

found in a search of public databases. However, based on its functional groups (amine,

alcohol, and alkane), the following characteristic absorption bands can be anticipated:

Table 3: Expected IR Absorption Bands
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Functional Group
Expected Wavenumber
(cm⁻¹)

Description

O-H (alcohol) 3200-3600 Broad

N-H (amine) 3300-3500
Medium, may show two bands

for -NH₂

C-H (alkane) 2850-2960 Strong

C-O (alcohol) 1050-1260 Strong

N-H (amine bend) 1590-1650 Medium

Mass Spectrometry (MS) Data
The following data represents computed values for various adducts of 3-
(Aminomethyl)cyclopentan-1-ol.[1]

Table 4: Computed Mass-to-Charge Ratios (m/z) and Predicted Collision Cross Sections (CCS)

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 116.10700 124.2

[M+Na]⁺ 138.08894 130.3

[M-H]⁻ 114.09244 125.7

[M+NH₄]⁺ 133.13354 147.4

[M+K]⁺ 154.06288 128.9

[M+H-H₂O]⁺ 98.096980 119.3

[M+HCOO]⁻ 160.09792 146.6

[M+CH₃COO]⁻ 174.11357 167.7

Experimental Protocols
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The following are detailed, generalized protocols for obtaining NMR, IR, and MS data for a

small molecule such as 3-(Aminomethyl)cyclopentan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation:

Accurately weigh approximately 5-10 mg of 3-(Aminomethyl)cyclopentan-1-ol.

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a

final volume of approximately 0.6-0.7 mL in a clean, dry vial. The choice of solvent will

depend on the solubility of the compound and the desired chemical shift reference.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Tune and match the probe for the desired nuclei (¹H and ¹³C).

¹H NMR Acquisition:

Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).

Use a standard pulse sequence (e.g., zg30).

Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

Set the relaxation delay (D1) to at least 1-2 seconds.

¹³C NMR Acquisition:
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Set the spectral width to an appropriate range (e.g., 0 to 200 ppm).

Use a proton-decoupled pulse sequence (e.g., zgpg30).

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural

abundance of ¹³C.

Set the relaxation delay (D1) to 2 seconds.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks in the ¹H spectrum.

Perform peak picking for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
This protocol describes the analysis of a solid sample using an Attenuated Total Reflectance

(ATR) accessory, a common and simple method.

Sample Preparation:

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background

spectrum of the empty, clean crystal.

Place a small amount (a few milligrams) of solid 3-(Aminomethyl)cyclopentan-1-ol
directly onto the ATR crystal.

Data Acquisition:

Apply pressure to the sample using the ATR's pressure arm to ensure good contact with

the crystal.
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Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Perform peak picking to identify the wavenumbers of the absorption bands.

Mass Spectrometry (MS)
This protocol outlines a general procedure for electrospray ionization (ESI) mass spectrometry,

which is suitable for polar molecules like 3-(Aminomethyl)cyclopentan-1-ol.

Sample Preparation:

Prepare a stock solution of 3-(Aminomethyl)cyclopentan-1-ol at a concentration of

approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system

compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive

ion mode, or with 0.1% ammonium hydroxide for negative ion mode).

Instrument Setup and Data Acquisition:

Set up the mass spectrometer for ESI.

Optimize the ion source parameters, including capillary voltage, cone voltage, desolvation

gas flow, and temperature.

Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10

µL/min) using a syringe pump.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Acquire data in both positive and negative ion modes to observe different adducts.
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Data Analysis:

Identify the molecular ion peak(s) (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

Analyze the fragmentation pattern if tandem MS (MS/MS) is performed to aid in structural

elucidation.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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